3-(2,4-Dichlorophenyl)propanoic acid

Catalog No.
S672306
CAS No.
55144-92-8
M.F
C9H8Cl2O2
M. Wt
219.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,4-Dichlorophenyl)propanoic acid

CAS Number

55144-92-8

Product Name

3-(2,4-Dichlorophenyl)propanoic acid

IUPAC Name

3-(2,4-dichlorophenyl)propanoic acid

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

InChI

InChI=1S/C9H8Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)

InChI Key

HLNPVFSCAMKIOD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)CCC(=O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCC(=O)O

The exact mass of the compound 3-(2,4-Dichlorophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(2,4-Dichlorophenyl)propanoic acid is an organic compound characterized by the presence of a propanoic acid backbone substituted with a dichlorophenyl group at the 3-position. Its molecular formula is C9H8Cl2O2C_9H_8Cl_2O_2, and it has a molecular weight of approximately 219.07 g/mol. This compound is notable for its unique structural features, which contribute to its chemical reactivity and biological activity. The dichlorophenyl group consists of two chlorine atoms attached to a phenyl ring, which enhances the compound's lipophilicity and potential interactions with biological targets .

  • Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction can convert the carboxylic acid functional group into alcohols or amines using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The dichlorophenyl moiety can participate in electrophilic substitution reactions, allowing for the introduction of various substituents on the aromatic ring .

Research indicates that 3-(2,4-Dichlorophenyl)propanoic acid exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. It has been studied for its potential interactions with enzymes and receptors, suggesting possible applications in drug development. The compound may influence cellular signaling pathways and modulate enzyme activities, although specific mechanisms remain an area of ongoing research.

The synthesis of 3-(2,4-Dichlorophenyl)propanoic acid typically involves several key steps:

  • Starting Materials: The synthesis often begins with 2,4-dichlorobenzaldehyde as a precursor.
  • Formation of Intermediates: A common method includes the reaction of 2,4-dichlorobenzaldehyde with malonic acid derivatives under basic conditions to form a β-keto acid intermediate.
  • Decarboxylation: This intermediate can undergo decarboxylation to yield 3-(2,4-Dichlorophenyl)propanoic acid .

3-(2,4-Dichlorophenyl)propanoic acid has diverse applications across various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Agrochemicals: The compound is utilized in the formulation of herbicides and pesticides due to its biological activity against plant growth regulators.
  • Research: It is employed in biochemical studies to explore enzyme interactions and metabolic pathways .

Studies on the interactions of 3-(2,4-Dichlorophenyl)propanoic acid with biological molecules reveal its potential as a modulator of enzyme activity. The compound may inhibit or activate specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases related to these pathways. Further research is necessary to elucidate the precise nature of these interactions and their implications for drug design and development.

Several compounds share structural similarities with 3-(2,4-Dichlorophenyl)propanoic acid. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
3-(2,5-Dichlorophenyl)propanoic acidC9H8Cl2O2C_9H_8Cl_2O_20.98
3-(2-Chlorophenyl)propionic acidC9H9ClO2C_9H_9ClO_20.98
3-(2,3-Dichlorophenyl)propanoic acidC9H8Cl2O2C_9H_8Cl_2O_20.91
2-(2,5-Dichlorophenyl)acetic acidC9H8Cl2O2C_9H_8Cl_2O_20.91

Uniqueness

The uniqueness of 3-(2,4-Dichlorophenyl)propanoic acid lies in its specific substitution pattern on the phenyl ring (the presence of chlorine atoms at positions 2 and 4), which significantly influences its chemical properties and biological activities compared to similar compounds. This substitution pattern enhances its lipophilicity and potential interactions with various biological targets, making it a valuable compound in both research and industrial applications .

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (88.37%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Wikipedia

3-(2,4-Dichlorophenyl)propionic acid

Dates

Last modified: 08-15-2023

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